molecular formula C10H8BrNO2 B13069995 5-Bromo-8-methoxyisoquinolin-3-ol

5-Bromo-8-methoxyisoquinolin-3-ol

Cat. No.: B13069995
M. Wt: 254.08 g/mol
InChI Key: XYWUIVCJTIAYRG-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyisoquinolin-3-ol is a functionalized isoquinoline derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a bromo substituent at the 5-position and a methoxy group at the 8-position, which alongside the 3-ol group, creates a versatile scaffold for further synthetic modification and metal chelation . Researchers utilize this and similar hydroxyquinoline/isoquinoline compounds as key intermediates in the synthesis of more complex molecules for pharmaceutical development . The structural motif of 8-hydroxyquinoline is recognized as a privileged scaffold in drug discovery, with documented activities including anticancer and antimicrobial effects . Some derivatives exhibit a unique mechanism of action related to metal chelation, which can be fine-tuned by substitutions at the 5- and 8-positions, and have shown promise in targeting multidrug-resistant (MDR) cancer cells . The bromine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities. Simultaneously, the methoxy group can be modified to a hydroxyl group for alternative chelation geometries or further derivatization. This makes this compound a valuable building block for constructing compound libraries in structure-activity relationship (SAR) studies . Researchers are exploring these libraries to develop novel probes and therapeutic candidates that target metalloenzymes or exploit collateral sensitivity in resistant cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-8-methoxy-2H-isoquinolin-3-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-3-2-8(11)6-4-10(13)12-5-7(6)9/h2-5H,1H3,(H,12,13)

InChI Key

XYWUIVCJTIAYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC(=O)NC=C12)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyisoquinolin-3-ol typically involves the bromination of isoquinoline derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as sulfuric acid at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxyisoquinolin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-8-methoxyisoquinolin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyisoquinolin-3-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-Bromo-8-methoxyisoquinolin-3-ol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Source
This compound C₁₀H₈BrNO₂ 270.08 (calculated) Br (C5), OCH₃ (C8), OH (C3) Hydroxyl, Methoxy, Bromine Inferred
5-Bromo-2H-isoquinolin-3-one C₉H₆BrNO 224.05 Br (C5), =O (C3) Ketone, Bromine
5-Bromo-8-fluoroisoquinolin-3-amine C₉H₆BrFN₂ 241.06 Br (C5), F (C8), NH₂ (C3) Amine, Fluorine, Bromine
5-Bromo-3-methoxysalicylaldehyde C₈H₇BrO₃ 231.04 Br (C5), OCH₃ (C3), CHO (C2) Aldehyde, Methoxy, Bromine
Key Observations:

Functional Group Impact: The hydroxyl and methoxy groups in this compound likely enhance its polarity compared to the ketone-containing 5-Bromo-2H-isoquinolin-3-one . This could improve solubility in polar solvents like methanol or water.

Substituent Position Effects: The methoxy group at position 8 in the target compound may sterically hinder interactions at the isoquinoline core, affecting binding in biological systems compared to analogs with substituents at other positions (e.g., 5-Bromo-3-methoxysalicylaldehyde, where methoxy is at position 3 on a benzaldehyde scaffold) .

Physicochemical Properties

While experimental data for the target compound is scarce, trends can be inferred:

  • Polarity: The presence of both hydroxyl and methoxy groups may increase hydrogen-bonding capacity, enhancing solubility in polar solvents relative to halogen-only analogs like 5-Bromo-8-fluoroisoquinolin-3-amine .

Research Implications and Limitations

  • Biological Activity: Isoquinoline derivatives often exhibit pharmacological properties (e.g., kinase inhibition). The hydroxyl and methoxy groups in this compound may modulate interactions with enzymes or receptors, but further studies are needed .
  • Data Gaps : The absence of direct experimental data (e.g., melting points, spectral profiles) necessitates caution in extrapolating properties from analogs.

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